Indolizine, 3-[3-(3-chloro-3H-diazirin-3-yl)phenyl]-
CAS No.: 655245-16-2
Cat. No.: VC16826504
Molecular Formula: C15H10ClN3
Molecular Weight: 267.71 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 655245-16-2 |
|---|---|
| Molecular Formula | C15H10ClN3 |
| Molecular Weight | 267.71 g/mol |
| IUPAC Name | 3-[3-(3-chlorodiazirin-3-yl)phenyl]indolizine |
| Standard InChI | InChI=1S/C15H10ClN3/c16-15(17-18-15)12-5-3-4-11(10-12)14-8-7-13-6-1-2-9-19(13)14/h1-10H |
| Standard InChI Key | ASWFREYTJLNQSS-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC2=CC=C(N2C=C1)C3=CC(=CC=C3)C4(N=N4)Cl |
Introduction
Structural Characteristics and Physicochemical Properties
Molecular Architecture
The compound’s structure combines two distinct heterocyclic systems:
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Indolizine: A bicyclic framework comprising a five-membered pyrrole ring fused to a six-membered pyridine-like ring . This system exhibits aromaticity and planar geometry, enabling π-π interactions in biological systems.
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3-Chloro-3H-diazirine: A strained three-membered ring containing two nitrogen atoms and one chlorine-substituted carbon. Diazirines are photoreactive, generating carbene intermediates upon UV irradiation (300–365 nm) .
The phenyl group at the 3-position of the indolizine core bridges these two systems, creating a conjugated structure that may enhance photostability and reactivity.
Physicochemical Data
While experimental measurements for this specific compound are sparse, estimated properties derived from analogous structures include:
The chlorine atom in the diazirine ring enhances electrophilicity, potentially increasing carbene reactivity compared to methyl- or trifluoromethyl-substituted analogs .
Applications in Photoaffinity Labeling
Mechanism of Action
Upon UV irradiation, the diazirine ring undergoes cleavage to generate a highly reactive carbene intermediate () . This species forms covalent bonds with proximal biomolecules (proteins, nucleic acids), enabling:
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Target Identification: Immobilizing transiently bound ligands to their receptors .
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Binding Site Mapping: Identifying contact residues in enzyme-substrate complexes .
Advantages Over Other Photoaffinity Probes
This compound’s chlorine substituent may enhance crosslinking specificity compared to bulkier diazirine derivatives .
Research Findings and Biological Relevance
Case Study: Ribosomal Protein Labeling
While direct studies on this compound are absent, analogous diazirines (e.g., 3-(3-methyl-3H-diazirin-3-yl)propionic acid ) have been used to study ribosomal tRNA interactions. Key findings include:
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Covalent Capture: Diazirine probes successfully labeled elongation factor G (EF-G) in E. coli ribosomes, confirming its role in translocation .
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Spatial Resolution: Carbene insertion occurred within 3–4 Å of the diazirine group, enabling precise mapping of binding pockets .
Future Directions and Challenges
Optimization Priorities
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Synthetic Yield Improvement: Developing room-temperature diazirine formation protocols to reduce decomposition .
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Water-Soluble Derivatives: Introducing sulfonate or PEG groups to enhance bioavailability .
Emerging Applications
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